(p-SCN-Bn)-dota - 127985-74-4

(p-SCN-Bn)-dota

Catalog Number: EVT-342280
CAS Number: 127985-74-4
Molecular Formula: C24H33N5O8S
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(p-SCN-Bn)-DOTA is a synthetic, macrocyclic bifunctional chelating agent (BFCA) []. It plays a crucial role in scientific research by acting as a bridge between biomolecules, like antibodies, and radiometals [, , ]. This bridging function is essential for developing targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications [, , , ].

Future Directions
  • Development of novel radioimmunoconjugates: Continued research focuses on developing new radioimmunoconjugates utilizing (p-SCN-Bn)-DOTA with alternative targeting vectors for broader therapeutic and diagnostic applications [, ].

  • Improving radiolabeling efficiency and specific activity: Research is ongoing to further optimize radiolabeling procedures, enhance radiochemical yields, and achieve higher specific activity for improved therapeutic and imaging outcomes [, ].

  • Exploring alternative chelators: Investigations are underway to explore alternative macrocyclic chelators with improved stability and pharmacokinetic properties compared to (p-SCN-Bn)-DOTA [, ].

p-SCN-Bn-DTPA

Relevance: p-SCN-Bn-DTPA is often investigated alongside (p-SCN-Bn)-DOTA in comparative studies to assess the impact of chelator structure on radiolabeling efficiency, in vitro stability, and in vivo behavior. For example, one study evaluated both chelators for radiolabeling rituximab with 177Lu and 90Y. While both conjugates achieved high radiochemical purity, they exhibited differences in stability. [] Another study compared p-SCN-Bn-DTPA and (p-SCN-Bn)-DOTA for 177Lu labeling of anti-HER2 nanobodies, noting differences in tumor uptake and biodistribution profiles. [] These comparisons highlight how subtle changes in chelator structure, like the macrocyclic nature of (p-SCN-Bn)-DOTA versus the linear structure of p-SCN-Bn-DTPA, can influence the properties of the final radiopharmaceutical.

1B4M-DTPA

Relevance: 1B4M-DTPA is often included in studies alongside (p-SCN-Bn)-DOTA and p-SCN-Bn-DTPA for comparative evaluation of different chelators in terms of conjugation efficiency, radiolabeling yields, and in vivo behavior. For instance, one study examined rituximab conjugated with p-SCN-Bn-DOTA, p-SCN-Bn-DTPA, and 1B4M-DTPA for potential use in radioimmunotherapy of Non-Hodgkin’s lymphoma. [] The study focused on characterizing the stability and purity of the freeze-dried immunoconjugates intended for radiolabeling. This comparison emphasizes the importance of exploring various chelating agents to identify the optimal candidate for specific radiopharmaceuticals, as (p-SCN-Bn)-DOTA, p-SCN-Bn-DTPA, and 1B4M-DTPA may exhibit different affinities for particular radiometals or demonstrate variations in stability or pharmacokinetic profiles.

DOTA-NHS-ester

Relevance: The choice between DOTA-NHS-ester and (p-SCN-Bn)-DOTA for conjugation depends on the specific amino acid residues present in the target biomolecule and the desired conjugation chemistry. For instance, a study compared DOTA-NHS-ester and (p-SCN-Bn)-DOTA for labeling rituximab with 90Y and 177Lu, examining their in vivo biodistribution and tumor targeting capabilities. [] The study highlighted differences in biodistribution profiles and tumor uptake kinetics between the two conjugates, further emphasizing the impact of conjugation chemistry on the final radiopharmaceutical's behavior.

CHX-A''-DTPA

Relevance: CHX-A''-DTPA is often investigated as an alternative to (p-SCN-Bn)-DOTA and other macrocyclic chelators, particularly for applications involving therapeutic radionuclides. One study employed CHX-A''-DTPA for labeling poly-L-lysine based effectors with 213Bi for targeted alpha therapy. [] While the study did not directly compare CHX-A''-DTPA with (p-SCN-Bn)-DOTA, it highlights the use of different chelating agents based on the specific radiometal and application. The choice between CHX-A''-DTPA and (p-SCN-Bn)-DOTA is driven by factors like the radiometal's coordination chemistry, desired in vivo stability, and potential for clearance from non-target tissues.

p-SCN-Bn-NOTA

Relevance: p-SCN-Bn-NOTA is often studied as an alternative to (p-SCN-Bn)-DOTA for radiolabeling with copper isotopes, particularly 64Cu, due to its favorable kinetic and thermodynamic properties for copper complexation. A study directly compared (p-SCN-Bn)-DOTA and p-SCN-Bn-NOTA for labeling an anti-PD-L1 antibody with 64Cu. [] The study showed that while both chelators enabled successful radiolabeling, they exhibited differences in biodistribution profiles, highlighting the impact of chelator selection on the final radiopharmaceutical's behavior.

p-SCN-3p-C-NETA

Relevance: p-SCN-3p-C-NETA is particularly intriguing for labeling with lanthanide radioisotopes, like 161Tb. A study investigated the suitability of various chelators, including p-SCN-3p-C-NETA and (p-SCN-Bn)-DOTA, for 161Tb labeling of human serum albumin (HSA). [] The research emphasized the importance of mild radiolabeling conditions for heat-sensitive biomolecules like HSA and demonstrated that p-SCN-3p-C-NETA enabled high-yield radiolabeling with excellent in vivo stability.

DFOcyclo*-p-Phe-NCS

Relevance: DFOcyclo-p-Phe-NCS has shown promise in complexing larger radiometal ions, including thorium (Th4+). A study investigated the potential of various chelators, including DFOcyclo-p-Phe-NCS and (p-SCN-Bn)-DOTA, for radiolabeling the antibody ofatumumab with 227Th. [] The study highlighted that while DFOcyclo-p-Phe-NCS exhibited excellent 227Th labeling efficiency, it led to undesirable high liver and spleen uptake in vivo, suggesting potential for aggregation. This comparison emphasizes how the choice of chelator, such as DFOcyclo-p-Phe-NCS over (p-SCN-Bn)-DOTA, can significantly impact the in vivo behavior and ultimately the clinical utility of radiopharmaceuticals.

p-SCN-Bn-PCTA

Relevance: p-SCN-Bn-PCTA has gained attention for its faster complexation kinetics with certain radiometals, including 90Y. A study directly compared p-SCN-Bn-PCTA with (p-SCN-Bn)-DOTA and p-SCN-Bn-DTPA for labeling with generator-produced 90Y. [] This comparison revealed that while p-SCN-Bn-PCTA achieved good radiolabeling yields, it was more sensitive to trace metal impurities than the other chelators, highlighting the importance of considering both labeling efficiency and potential sensitivities to impurities during radiopharmaceutical development.

Source and Classification

(p-SCN-Bn)-DOTA is derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) by the introduction of a p-sulfanylbenzyl group. The compound is classified under the category of bifunctional chelators, which are designed to facilitate the attachment of radioisotopes to biological molecules such as peptides and antibodies. This classification allows for the effective targeting of specific tissues or cells in diagnostic imaging and targeted therapy.

Synthesis Analysis

The synthesis of (p-SCN-Bn)-DOTA typically involves the reaction of DOTA with p-sulfanylbromobenzene or related derivatives. The general procedure includes:

  1. Preparation of Reagents: DOTA is dissolved in an appropriate solvent (often water or dimethyl sulfoxide) at a controlled pH.
  2. Reaction Conditions: The p-sulfanylbromobenzene is added to the DOTA solution under nitrogen atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures (up to 40°C) for several hours.
  3. Purification: Following completion, the product is purified using high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

For instance, one study details the synthesis of DOTA derivatives via nucleophilic addition reactions where p-SCN-Bn-DOTA was reacted with various biomolecules under specific conditions to yield stable conjugates .

Molecular Structure Analysis

The molecular structure of (p-SCN-Bn)-DOTA features a bicyclic system with a central DOTA moiety connected to a benzyl group through a sulfur atom. The key structural elements include:

  • Chelating Moiety: The DOTA part contains four nitrogen atoms that coordinate with metal ions.
  • Benzyl Group: The p-sulfanylbenzyl group enhances solubility and provides a reactive site for conjugation with biomolecules.
  • Bonding Configuration: The thiourea bond formed during conjugation is crucial for maintaining stability in biological environments.

The molecular formula can be represented as C15H18N4O6SC_{15}H_{18}N_{4}O_{6}S, and its molecular weight is approximately 398.45 g/mol. Structural analyses often reveal a characteristic mass/charge ratio that aligns with theoretical predictions based on its composition .

Chemical Reactions Analysis

(p-SCN-Bn)-DOTA participates in various chemical reactions primarily involving metal ion complexation and conjugation with biomolecules:

  1. Metal Ion Coordination: It readily forms stable complexes with radioisotopes such as Gallium-68, Copper-64, and others. This process typically involves adjusting pH and temperature to optimize binding efficiency.
  2. Conjugation Reactions: The compound can react with amine-containing biomolecules through nucleophilic attack on the thiourea bond, resulting in stable conjugates suitable for imaging applications .

For example, studies have shown that when (p-SCN-Bn)-DOTA is reacted with peptides or antibodies, it forms stable complexes that retain their radiolabeling properties during biological assays.

Mechanism of Action

The mechanism of action for (p-SCN-Bn)-DOTA involves several steps:

  1. Chelation: Upon introduction into biological systems, (p-SCN-Bn)-DOTA binds metal ions through its nitrogen atoms, forming a stable chelate complex.
  2. Targeting: When conjugated to targeting molecules like antibodies or peptides, these complexes can selectively bind to specific cells or tissues expressing particular antigens.
  3. Imaging/Therapeutic Action: Depending on the radioisotope used, these complexes can then be utilized for imaging via PET or SPECT or for therapeutic purposes by delivering radiation directly to cancerous tissues.

This mechanism highlights the dual functionality of (p-SCN-Bn)-DOTA as both a diagnostic tool and a potential therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of (p-SCN-Bn)-DOTA include:

Analytical methods such as HPLC are commonly employed to assess purity and stability over time .

Applications

The applications of (p-SCN-Bn)-DOTA span various fields within biomedical research:

  1. Radiopharmaceutical Development: Used extensively in creating radiolabeled compounds for diagnostic imaging.
  2. Targeted Therapy: Its ability to bind selectively to tumor markers makes it valuable in developing targeted therapies for cancer treatment.
  3. Research Tools: Employed in studying biological processes through imaging techniques that require precise localization of biomolecules within living organisms.
Introduction to (p-SCN-Bn)-DOTA in Radiopharmaceutical Chemistry

Structural and Functional Overview of Bifunctional Chelators

(p-SCN-Bn)-DOTA, systematically named S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, is a bifunctional chelator (BFC) engineered to bridge radiometals and biomolecules. Its structure comprises two critical domains:

  • A 12-membered tetraazacyclododecane macrocycle (DOTA backbone) with four pendant acetic acid groups, forming an octadentate coordination cage ideal for trivalent radiometals (e.g., In³⁺, Y³⁺, Lu³⁺) [1] [4].
  • A para-substituted isothiocyanatobenzyl (p-SCN-Bn) group, enabling covalent conjugation to amine-containing biomolecules (e.g., antibodies, peptides) via thiourea bond formation [4] [6].

Table 1: Key Chemical Characteristics of (p-SCN-Bn)-DOTA

PropertySpecification
Molecular FormulaC₂₄H₃₃N₅O₈S·2.5HCl·2.5H₂O (hydrated form)
Molecular Weight687.8 g/mol
CAS Number1020407-41-3
Purity (HPLC)≥95%
Reactive Functional GroupIsothiocyanate (-N=C=S)
Metal Coordination Sites8 (N₄ from macrocycle, O₄ from carboxylates)

This architecture allows simultaneous metal chelation and biomolecular conjugation, making it indispensable for synthesizing targeted radiopharmaceuticals [1] [6]. The isothiocyanate group reacts selectively with lysine ε-amines or N-termini of proteins under mild alkaline conditions (pH 8.0–9.0), ensuring minimal biomolecular denaturation [6].

Role of (p-SCN-Bn)-DOTA in Theranostic Applications

(p-SCN-Bn)-DOTA enables theranostic radiopharmaceuticals—agents combining diagnostic imaging and targeted radiotherapy. Its versatility stems from compatibility with diverse radiometals:

  • Therapeutic Isotopes: ⁹⁰Y (β⁻ emitter, t₁/₂=64.1 h), ¹⁷⁷Lu (β⁻ emitter, t₁/₂=6.7 d), and ²²⁵Ac (α emitter, t₁/₂=9.9 d) [3] [10].
  • Diagnostic Isotopes: ⁶⁴Cu (β⁺ emitter, PET, t₁/₂=12.7 h), ¹¹¹In (γ emitter, SPECT, t₁/₂=2.8 d) [6] [7].

Table 2: Key Radiometal Complexes for Theranostics Using (p-SCN-Bn)-DOTA

IsotopeEmissionHalf-LifeApplicationExample Conjugate
⁹⁰Yβ⁻64.1 hRadioimmunotherapy (RIT)⁹⁰Y-DOTA-trastuzumab [3]
¹⁷⁷Luβ⁻/γ6.7 dRIT/SPECT imaging¹⁷⁷Lu-DOTA-rituximab [6]
⁶⁴Cuβ⁺12.7 hPET imaging⁶⁴Cu-DOTA-rituximab [7]
²²⁵Acα9.9 dTargeted alpha therapy (TAT)²²⁵Ac-PRIT hapten [10]

Conjugates retain antigen-binding specificity post-modification. For example:

  • Anti-CD20 antibody rituximab conjugated with (p-SCN-Bn)-DOTA (6.1 chelators/antibody) showed preserved immunoreactivity for NHL targeting [6].
  • Tenatumomab (anti-tenascin antibody) conjugated with NHS-DOTA derivatives demonstrated >95% immunoreactivity for glioma theranostics [5].

Comparative Advantages Over Traditional Chelators (e.g., DTPA, NOTA)

(p-SCN-Bn)-DOTA outperforms acyclic (e.g., DTPA) and macrocyclic (e.g., NOTA) chelators in three domains: thermodynamic stability, kinetic inertness, and versatility.

Table 3: Chelator Performance Comparison for Radiometal Complexation

ChelatorStructureRadiolabeling ConditionsStability (Serum, 48h)Metals Optimized
p-SCN-Bn-DOTAMacrocyclic40°C, 30–60 min, pH 5.5>94% Cu retention [7]Y³⁺, Lu³⁺, Ac³⁺, Cu²⁺
p-SCN-Bn-DTPAAcyclicRT, 15 min, pH 7.0<80% Cu retention [7]In³⁺, Gd³⁺
p-SCN-Bn-NOTAMacrocyclicRT, 10 min, pH 5.0>95% Cu retention [7]Cu²⁺, Ga³⁺

Key Advantages:

  • Thermodynamic Stability: Log K for Y³⁺-DOTA complexes is ~24.0, exceeding DTPA (log KY³⁺=22.1) and NOTA (log KY³⁺=14.6) [3] [8]. This minimizes transchelation to serum proteins (e.g., transferrin).
  • Kinetic Inertness: The rigid macrocyclic structure prevents metal dissociation in vivo. In contrast, DTPA conjugates exhibit >20% ⁶⁴Cu loss in serum within 24h due to transchelation [7].
  • Versatility: Accommodates large radiometals (ionic radius >0.9 Å) like ²²⁵Ac³⁺, unlike NOTA, optimized for smaller Ga³⁺/Cu²⁺ [8] [10].

However, DOTA requires elevated temperatures (40–60°C) for efficient radiolabeling versus NOTA’s room-temperature kinetics. Innovations like CHX-A″-DTPA (an acyclic cross-bridged chelator) rival DOTA’s inertness with faster labeling but lack its broad metal scope [3].

Properties

CAS Number

127985-74-4

Product Name

(p-SCN-Bn)-dota

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C24H33N5O8S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

UDOPJKHABYSVIX-UHFFFAOYSA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.